molecular formula C10H13BrClN B2669789 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2375269-04-6

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B2669789
CAS No.: 2375269-04-6
M. Wt: 262.58
InChI Key: LPJKCPQBAVUOIP-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2375269-04-6 . It has a molecular weight of 262.58 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrN.ClH/c1-7-8-3-2-4-10 (11)9 (8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been studied extensively. For instance, the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been explored .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones and Hydroquinazoline-2,5-diones Bronsted acidic ionic liquid, in conjunction with chlorotrimethylsilane, has been utilized as an efficient catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones under thermal and solvent-free conditions. This method highlights a novel catalysis system that achieves high yields of products within minutes, demonstrating the utility of "5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride" in facilitating complex organic reactions (H. Kefayati, F. Asghari, Raheleh Khanjanian, 2012).

AMPA Receptor Antagonist Synthesis The compound has been instrumental in the synthesis of SPD 502, a competitive AMPA receptor antagonist. Through a series of nitration, methylation, reduction, and coupling reactions, researchers were able to obtain key intermediates leading to the synthesis of SPD 502, indicating its role in developing potential therapeutic agents (Geng Min, 2011).

Material Science and Photophysical Properties

Photochromic Compounds Synthesis The compound has also been used in the synthesis of photochromic compounds. Specifically, the reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes afforded stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides. This process enables access to substituted dihydropyrrolo[2,1-a]isoquinolines, showcasing the compound's utility in the development of photoresponsive materials (L. Voskressensky et al., 2010).

Prodrug Development

Bioreductively Activated Prodrug System In another research application, 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one demonstrated potential as a general prodrug system for selective drug delivery to hypoxic tissues. This compound, upon biomimetic reduction, efficiently released 5-bromoisoquinolin-1-one, illustrating a novel approach to targeted therapy in hypoxic conditions, which are characteristic of many tumors (I. Parveen, D. Naughton, W. Whish, M. Threadgill, 1999).

Corrosion Inhibition

Corrosion Inhibition Studies Although not directly related to "5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride," research on 8-Hydroxyquinoline derivatives for corrosion inhibition on mild steel surfaces in acidic environments indicates the broader implications of related compounds in material science. These studies combine experimental and computational approaches to elucidate the mechanisms of corrosion inhibition and surface interaction, suggesting potential industrial applications for similar bromo-substituted isoquinoline derivatives (M. Rbaa et al., 2018).

Mechanism of Action

While the specific mechanism of action for 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is not mentioned in the search results, it’s known that THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on developing new synthetic strategies for constructing the core scaffold and exploring the biological potential of THIQ analogs .

Properties

IUPAC Name

5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-8-3-2-4-10(11)9(8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJKCPQBAVUOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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